![molecular formula C17H13NO2S B11764918 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Common reagents include halogenating agents for introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline: Another derivative with similar structural features.
Uniqueness
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol stands out due to its unique combination of a benzyl group and a thiol group, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high-purity and specialized chemical properties .
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21) |
InChI Key |
OQMCIGHHBGFWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




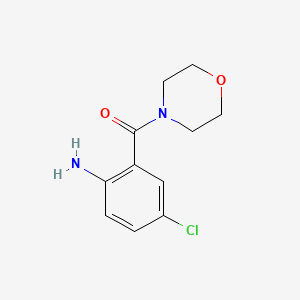
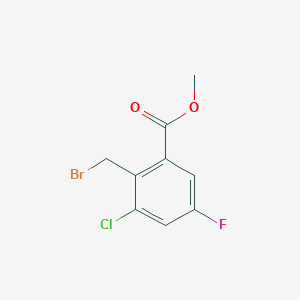
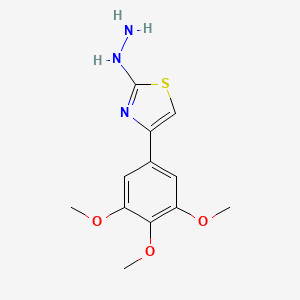
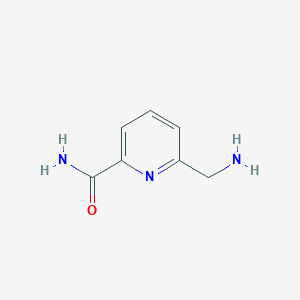

![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
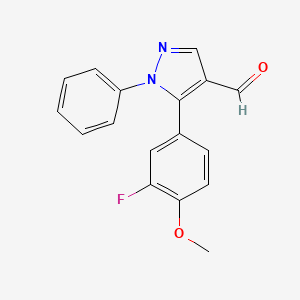
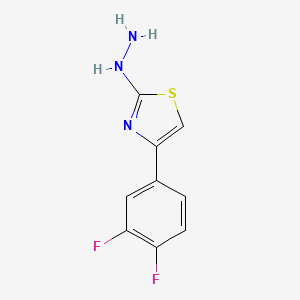
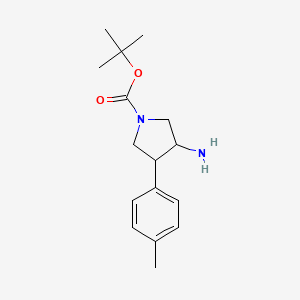
![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
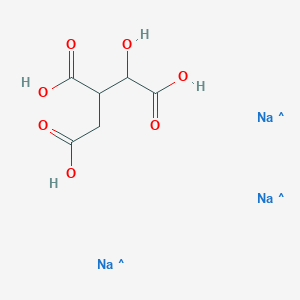
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
